4-Oxazol-4-yl-benzenesulfonamide
Overview
Description
4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that has been studied for its various properties . It is part of the oxazole family, which is a class of compounds that have been used in medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 4-Oxazol-4-yl-benzenesulfonamide involves several steps. One method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This is followed by cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The resulting compound then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The final product is obtained after treatment with an aqueous ammonia solution .Molecular Structure Analysis
Oxazoles, including 4-Oxazol-4-yl-benzenesulfonamide, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Antimicrobial Activity
4-Oxazol-4-yl-benzenesulfonamide: derivatives have been studied for their potential as antimicrobial agents. Research has shown that certain oxazole derivatives exhibit significant antibacterial potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into new antimicrobial drugs.
Anticancer Properties
Oxazole derivatives, including 4-Oxazol-4-yl-benzenesulfonamide , have been evaluated for their anticancer activity. Studies suggest that these compounds can be effective against various cancer cell lines, including HeLa , HCT-116 , and MCF-7 . The structure-activity relationship of these derivatives is crucial for understanding their potential as anticancer agents.
Antiglaucomatous Drug Development
This compound has been identified as a promising drug candidate for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for antiglaucomatous drugs . The selective inhibition property could lead to fewer side effects and improved patient outcomes.
Antitubercular Activity
Oxazole derivatives have shown promise in the fight against tuberculosis. They have been found to possess antitubercular activity, which could be harnessed to develop new treatments for this persistent and often drug-resistant disease .
Antidiabetic and Antiobesity Applications
Some oxazole derivatives have been associated with antidiabetic and antiobesity effects. While the specific applications of 4-Oxazol-4-yl-benzenesulfonamide in these fields require further research, the compound’s oxazole core suggests potential utility in metabolic disorder treatments .
Mechanism of Action
Target of Action
The primary target of 4-Oxazol-4-yl-benzenesulfonamide, also known as 4-(1,3-oxazol-4-yl)benzenesulfonamide, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition leads to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by 4-Oxazol-4-yl-benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s potentiated effect against antibiotic-resistant bacteria suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of human carbonic anhydrase II by 4-Oxazol-4-yl-benzenesulfonamide results in molecular and cellular effects that can be leveraged for therapeutic purposes. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma .
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAAEYKZZVOBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.